molecular formula C7H15NO2S2 B7799242 (2R)-2-azaniumyl-3-(tert-butyldisulfanyl)propanoate

(2R)-2-azaniumyl-3-(tert-butyldisulfanyl)propanoate

Cat. No.: B7799242
M. Wt: 209.3 g/mol
InChI Key: TWMBHZTWEDJDRC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-azaniumyl-3-(tert-butyldisulfanyl)propanoate is a compound that features a unique structure with a tert-butyl disulfide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl group and the disulfide linkage imparts distinct chemical properties to the molecule, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-(tert-butyldisulfanyl)propanoate typically involves the reaction of 2-mercaptoheterocycles with tert-butanesulfinamide under ligand-free CuI-catalyzed conditions . This method is simple, cost-efficient, and practical. The reaction proceeds through unusual condensation, resulting in the formation of the desired disulfide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-(tert-butyldisulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as DTT and TCEP are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiols.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

(2R)-2-azaniumyl-3-(tert-butyldisulfanyl)propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce disulfide linkages.

    Biology: Studied for its potential role in redox biology and as a probe for studying protein interactions.

    Medicine: Investigated for its potential as an antiviral agent and in the development of therapeutic compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(tert-butyldisulfanyl)propanoate involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to participate in various biochemical processes. The molecular targets and pathways involved include redox-sensitive proteins and enzymes that regulate cellular redox homeostasis.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butyldisulfanyl)benzothiazole: Similar in structure but with a benzothiazole ring instead of the propanoate moiety.

    tert-butyl disulfide: Lacks the azaniumyl and propanoate groups but shares the disulfide linkage.

Uniqueness

(2R)-2-azaniumyl-3-(tert-butyldisulfanyl)propanoate is unique due to the presence of both the azaniumyl group and the tert-butyl disulfide linkage. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(tert-butyldisulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMBHZTWEDJDRC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30044-51-0
Record name 3-[(1,1-Dimethylethyl)dithio]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30044-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.